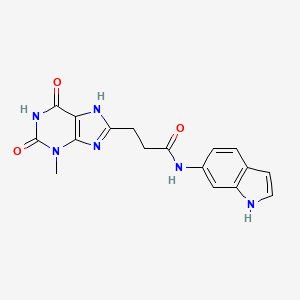![molecular formula C30H24N2O2 B10868130 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine](/img/structure/B10868130.png)
9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features both carbazole and chromene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the carbazole and chromene intermediates, followed by their coupling under specific conditions. For example, the carbazole intermediate can be synthesized from 9-ethyl-9H-carbazole-2-amine, while the chromene intermediate can be derived from 4-methoxyphenyl chromene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: In materials science, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazol-2-amine: Shares the carbazole moiety but lacks the chromene component.
4-Methoxyphenyl chromene: Contains the chromene moiety but lacks the carbazole component.
Uniqueness
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to its combination of carbazole and chromene moieties, which confer distinct electronic and structural properties. This dual functionality makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.
Propiedades
Fórmula molecular |
C30H24N2O2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-2-yl)-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C30H24N2O2/c1-3-32-27-10-6-4-8-23(27)24-17-14-21(18-28(24)32)31-26-19-30(20-12-15-22(33-2)16-13-20)34-29-11-7-5-9-25(26)29/h4-19H,3H2,1-2H3 |
Clave InChI |
IELRNBPSWMSPRW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10868053.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10868062.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B10868065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10868091.png)
![(4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B10868099.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2-benzofuran-1(3H)-one](/img/structure/B10868103.png)
![1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10868104.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10868108.png)
![2-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10868112.png)
![7-benzyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868114.png)
![methyl [(4Z)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868121.png)
![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B10868123.png)
![10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868138.png)
